molecular formula C13H10ClFO2 B6381342 3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% CAS No. 1261920-46-0

3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95%

Cat. No. B6381342
CAS RN: 1261920-46-0
M. Wt: 252.67 g/mol
InChI Key: JKCHEVJSYYUCJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% (3-C5FP) is an organic compound belonging to the class of phenols. It is a white, crystalline solid with a molecular weight of 257.6 g/mol and a melting point of 63-65 °C. 3-C5FP is used in a variety of scientific applications, including synthesis, drug design, and biological research.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of various enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. Additionally, 3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% has been shown to interact with a variety of receptors, including the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% have not been extensively studied. However, it has been shown to inhibit the activity of various enzymes involved in drug metabolism, as well as interact with a variety of receptors. Additionally, 3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% has been shown to have anti-inflammatory and anti-oxidant effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% for laboratory experiments include its low cost, ease of synthesis, and low toxicity. Additionally, 3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% is stable in a variety of solvents, making it suitable for use in a variety of experiments. The main limitation of using 3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% is its lack of specificity, as it can interact with a variety of receptors and enzymes.

Future Directions

The potential future directions for 3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research could be done to identify new synthetic methods for the production of 3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% and to improve its specificity for specific receptors and enzymes. Finally, 3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% could be used as a tool to study the structure-activity relationships of various compounds.

Synthesis Methods

3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% is synthesized using a two-step process. The first step involves the reaction of 5-fluoro-2-methoxybenzaldehyde with 3-chlorophenol in the presence of a strong base, such as potassium hydroxide, to form the intermediate 3-chloro-5-fluoro-2-methoxybenzophenone. The second step involves the reaction of this intermediate with concentrated hydrochloric acid to form the desired product, 3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95%.

Scientific Research Applications

3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% is used in a variety of scientific research applications, including drug design and biological research. In drug design, 3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% is used to study the structure-activity relationships of molecules involved in drug-receptor interactions. In biological research, 3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% is used to study the effects of various compounds on enzyme activity and cellular processes.

properties

IUPAC Name

3-chloro-5-(5-fluoro-2-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c1-17-13-3-2-10(15)7-12(13)8-4-9(14)6-11(16)5-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCHEVJSYYUCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685993
Record name 5-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol

CAS RN

1261920-46-0
Record name 5-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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